3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide
Description
This compound belongs to the quinoxaline-sulfonamide family, characterized by a sulfonamide group attached to a quinoxaline scaffold substituted with a 4-sulfamoylphenethylamino moiety. The Z-configuration at the quinoxalin-2(1H)-ylidene position and the chloro-substituted benzenesulfonamide group contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C22H20ClN5O4S2 |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
3-chloro-N-[3-[2-(4-sulfamoylphenyl)ethylamino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20ClN5O4S2/c23-16-4-3-5-18(14-16)34(31,32)28-22-21(26-19-6-1-2-7-20(19)27-22)25-13-12-15-8-10-17(11-9-15)33(24,29)30/h1-11,14H,12-13H2,(H,25,26)(H,27,28)(H2,24,29,30) |
InChI Key |
NFIWIJLUPSHKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Sulfamoylphenyl Group: This step involves the reaction of the quinoxaline intermediate with a sulfamoylphenyl derivative under specific conditions to introduce the sulfamoylphenyl group.
Chlorination and Final Assembly: The final steps include chlorination and the coupling of the chlorinated intermediate with a benzenesulfonamide derivative to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Biological Studies: Researchers investigate its interactions with biological molecules and its effects on cellular processes, such as apoptosis and cell proliferation.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in some cancer cells . By inhibiting these enzymes, the compound can disrupt cellular processes that are critical for cancer cell survival and proliferation.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., Cl) : Enhance enzyme inhibition (e.g., carbonic anhydrase) by increasing electrophilicity of the sulfonamide .
- Linker Flexibility: Ethylamino linkers (target compound) vs. rigid piperidine (15) affect conformational adaptability for receptor binding.
- Substituent Polarity : Sulfamoyl groups (target) improve solubility and hydrogen-bonding capacity vs. methoxy (714226-80-9) or naphthalene (18) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
